

# A Comparative Analysis of Second-Line Injectable Drugs for Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the use of second-line drugs, among which injectable agents have historically formed the backbone of treatment regimens. This guide provides a comparative study of the four principal second-line injectable drugs (SLIDs): Amikacin, Kanamycin, Capreomycin, and Streptomycin. The following sections detail their mechanisms of action, comparative efficacy, and adverse effect profiles, supported by experimental data to inform research and development efforts in the fight against tuberculosis.

#### **Mechanisms of Action: A Ribosomal Assault**

The primary target for all four SLIDs is the bacterial ribosome, the essential machinery for protein synthesis. However, their specific interactions and the resulting downstream effects exhibit notable differences.

Amikacin and Kanamycin, both aminoglycosides, bind to the 30S ribosomal subunit. This interaction induces a conformational change in the A-site, the decoding center of the ribosome, leading to the misreading of mRNA codons. The incorporation of incorrect amino acids results in the synthesis of non-functional or toxic proteins, ultimately leading to bacterial cell death.

Streptomycin, also an aminoglycoside, similarly targets the 30S ribosomal subunit. Its binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template, leading to the production of faulty proteins and subsequent cell death.[1]



Capreomycin, a cyclic polypeptide antibiotic, uniquely binds across the ribosomal subunit interface, interacting with both the 16S rRNA of the 30S subunit and the 23S rRNA of the 50S subunit.[2][3] This binding disrupts the translocation of tRNA and mRNA on the ribosome, thereby inhibiting protein synthesis.[4]



Click to download full resolution via product page

Mechanism of Action for Aminoglycosides.



Click to download full resolution via product page

Mechanism of Action for Capreomycin.



## **Comparative Efficacy**

The clinical effectiveness of these agents is a critical factor in their selection for MDR-TB treatment regimens. A large individual patient data meta-analysis provides robust comparative efficacy data.

| Efficacy<br>Outcome  | Amikacin vs.<br>Kanamycin                               | Streptomycin vs. Kanamycin                                    | Amikacin vs.<br>Capreomycin                                        | Streptomycin vs. Capreomycin                                   |
|----------------------|---------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------------------------------|
| Treatment<br>Success | Amikacin associated with 6 more cures per 100 patients. | Streptomycin associated with 7 more cures per 100 patients.   | Amikacin<br>associated with 9<br>more cures per<br>100 patients.   | Streptomycin associated with 10 more cures per 100 patients.   |
| Mortality            | -                                                       | Streptomycin associated with 5 fewer deaths per 100 patients. | Amikacin<br>associated with 5<br>fewer deaths per<br>100 patients. | Streptomycin associated with 10 fewer deaths per 100 patients. |

Data sourced from a meta-analysis of 12,030 patients from 25 countries.

Of note, this meta-analysis concluded that when aminoglycosides are indicated and supported by drug susceptibility testing, amikacin and streptomycin are the drugs of choice over kanamycin and capreomycin.[1]

# **Comparative Adverse Effects**

The utility of SLIDs is often limited by their significant toxicity profiles, primarily ototoxicity (hearing loss) and nephrotoxicity (kidney damage).



| Adverse Event                             | Amikacin                                                                                                                              | Kanamycin                                                        | Capreomycin                                                                                                                                                          | Streptomycin                                                              |
|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Ototoxicity<br>(Hearing Loss)             | Higher risk of severe hearing loss compared to kanamycin.[5][6] [7] 5 times more likely to cause ototoxicity than capreomycin.[6] [8] | Lower risk of severe hearing loss compared to amikacin.[5][6][7] | Less ototoxic<br>than amikacin.[6]<br>[8]                                                                                                                            | Ototoxicity is a known side effect, particularly with prolonged use.[2]   |
| Nephrotoxicity<br>(Kidney<br>Damage)      | Less nephrotoxic than streptomycin.[9] Incidence of 3.4-8.7% (grouped with kanamycin).                                                | Incidence of 3.4-8.7% (grouped with amikacin).[3]                | Significant nephrotoxicity in 20-25% of patients.[3]                                                                                                                 | Nephrotoxicity in about 2% of patients requiring discontinuation.         |
| Electrolyte<br>Imbalance<br>(Hypokalemia) | Less associated with hypokalemia than capreomycin.[6]                                                                                 | Lower incidence of hypokalemia compared to capreomycin.[5]       | Significantly greater decrease in serum potassium and higher incidence of hypokalemia compared to kanamycin.[5] Administration is a risk factor for hypokalemia.[10] | Can cause<br>electrolyte<br>abnormalities<br>including<br>hypokalemia.[2] |

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)







The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC of anti-tuberculosis drugs is the broth microdilution method.

#### Protocol:

- Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis is prepared to a McFarland turbidity standard of 0.5, which corresponds to approximately 1-5 x 10^7 colony-forming units (CFU)/mL. This suspension is then further diluted.
- Drug Dilution: The anti-tuberculosis drugs are serially diluted in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
- Inoculation: Each well is inoculated with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Incubation: The plates are sealed and incubated at 37°C.
- Reading Results: The MIC is determined as the lowest drug concentration that shows no visible growth after a specified incubation period (typically 14-21 days).





Click to download full resolution via product page

Workflow for MIC Determination.

### **Audiometric Monitoring for Ototoxicity**

Regular audiological monitoring is crucial for the early detection of ototoxicity in patients receiving SLIDs.

#### Protocol:

 Baseline Audiogram: A comprehensive audiogram should be performed for all patients before initiating treatment with an SLID. This establishes a baseline for future comparisons.



- Frequency of Monitoring: Audiometric testing should be conducted monthly during the intensive phase of treatment.
- Test Frequencies: Testing should include conventional frequencies (250-8000 Hz) and, if possible, extended high frequencies (up to 16,000 Hz), as hearing loss often begins in the higher frequencies.
- Definition of Ototoxic Shift: A significant threshold shift is defined as:
  - A 20 dB or greater decrease at any one test frequency.
  - A 10 dB or greater decrease at any two adjacent frequencies.
  - Loss of response at three consecutive frequencies where responses were previously obtained.
- Clinical Action: If a significant ototoxic shift is detected, a change in treatment should be considered to prevent further irreversible hearing loss.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Capreomycin Wikipedia [en.wikipedia.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Adverse Drug Reactions with First-Line and Second-Line Drugs in Treatment of Tuberculosis - Annals of National Academy of Medical Sciences [nams-annals.in]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Adverse Effects and Choice between the Injectable Agents Amikacin and Capreomycin in Multidrug-Resistant Tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Amikacin- and Capreomycin-Related Adverse Drug Reactions in Patients with Multidrug-Resistant Tuberculosis and Exploring the Role of Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. droracle.ai [droracle.ai]
- 10. Hypokalemia among patients receiving treatment for multidrug-resistant tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Second-Line Injectable Drugs for Drug-Resistant Tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662203#comparative-study-of-second-line-injectable-drugs-for-tuberculosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com